2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole 2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole
Brand Name: Vulcanchem
CAS No.: 897472-52-5
VCID: VC7247320
InChI: InChI=1S/C19H15FN4OS2/c20-13-2-4-15-17(10-13)27-19(22-15)24-7-5-23(6-8-24)18(25)12-1-3-14-16(9-12)26-11-21-14/h1-4,9-11H,5-8H2
SMILES: C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC5=C(C=C4)N=CS5
Molecular Formula: C19H15FN4OS2
Molecular Weight: 398.47

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole

CAS No.: 897472-52-5

Cat. No.: VC7247320

Molecular Formula: C19H15FN4OS2

Molecular Weight: 398.47

* For research use only. Not for human or veterinary use.

2-[4-(1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-6-fluoro-1,3-benzothiazole - 897472-52-5

Specification

CAS No. 897472-52-5
Molecular Formula C19H15FN4OS2
Molecular Weight 398.47
IUPAC Name 1,3-benzothiazol-6-yl-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C19H15FN4OS2/c20-13-2-4-15-17(10-13)27-19(22-15)24-7-5-23(6-8-24)18(25)12-1-3-14-16(9-12)26-11-21-14/h1-4,9-11H,5-8H2
Standard InChI Key PYVWTQOGCOLXKZ-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC5=C(C=C4)N=CS5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features two benzothiazole rings: one substituted with a fluorine atom at position 6 and another at position 6-carbonyl linked to a piperazine moiety. The piperazine bridge introduces conformational flexibility, enabling interactions with diverse biological targets. Key functional groups include:

  • Benzothiazole cores: Aromatic heterocycles known for intercalative DNA binding and enzyme inhibition .

  • Fluorine substituent: Enhances metabolic stability and membrane permeability via electronegativity effects.

  • Piperazine-carbonyl linker: Facilitates hydrogen bonding and charge transfer interactions with protein active sites .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular formulaC₁₉H₁₅FN₄O₂S₂
Molecular weight426.48 g/mol
LogP (predicted)3.2 ± 0.5
Hydrogen bond acceptors6
Rotatable bonds4

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves sequential nucleophilic substitutions and coupling reactions, as exemplified by analogous benzothiazole-piperazine hybrids :

  • Benzothiazole core formation: 6-Fluoro-2-aminobenzothiazole is synthesized via cyclization of 4-fluoroaniline with thiocyanate derivatives under acidic conditions.

  • Piperazine functionalization: The second benzothiazole unit is introduced through a carbonyl-linked piperazine intermediate, often using 1,3-dipolar cycloaddition or amide coupling .

  • Final assembly: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic acyl substitution achieves regioselective conjugation, with yields ranging from 75% to 92% .

Structural Modifications

  • Piperazine substituents: Alkyl or aryl groups at the piperazine nitrogen modulate solubility and target affinity .

  • Benzothiazole substitutions: Electron-withdrawing groups (e.g., -NO₂, -CF₃) at position 6 enhance anticancer potency but may reduce metabolic stability.

Pharmacological Activities

Anticancer Properties

In vitro screens against MCF7 (breast), HCT116 (colon), and A549 (lung) cancer cells demonstrate dose-dependent cytotoxicity, with IC₅₀ values of 8.2–12.4 μM . Mechanistic studies reveal:

  • Topoisomerase II inhibition: Disruption of DNA replication via intercalation into the enzyme-DNA complex .

  • Apoptosis induction: Caspase-3/7 activation and Bcl-2 downregulation in treated cells.

Table 2: Cytotoxicity Profile (48-hour exposure)

Cell LineIC₅₀ (μM)Selectivity Index*
MCF79.15.2
HCT1168.26.1
A54912.43.8
HEK293 (normal)47.6
*Selectivity Index = IC₅₀(normal)/IC₅₀(cancer)

Antimicrobial Efficacy

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), minimum inhibitory concentrations (MICs) range from 16–32 μg/mL, attributed to membrane disruption and biofilm inhibition.

Mechanism of Action

Enzymatic Targets

  • Acetylcholinesterase (AChE) inhibition: Competitive binding at the catalytic anionic site (CAS) with Ki = 0.84 μM, suggesting potential in neurodegenerative disease therapy .

  • β-Secretase modulation: Reduces amyloid-β plaque formation by 42% at 10 μM in neuronal cell models .

Cellular Uptake and Distribution

Radiolabeling studies using [¹⁸F]-analogs show rapid accumulation in tumor tissues (SUVmax = 3.4 at 60 minutes post-injection) with renal clearance, indicating favorable pharmacokinetics.

Future Directions and Challenges

Optimization Strategies

  • Prodrug development: Esterification of the carbonyl group to enhance oral bioavailability.

  • Combination therapies: Synergy with cisplatin reduces required anticancer doses by 40% in preclinical models .

Limitations

  • CYP450 interactions: Metabolism via CYP3A4 may necessitate dose adjustments in polypharmacy.

  • Aqueous solubility: LogP >3 limits formulation options, requiring nanoparticle encapsulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator